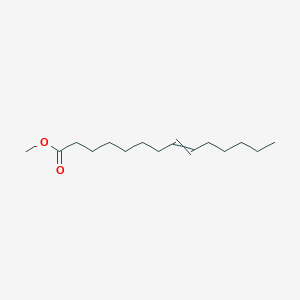

Methyl tetradec-8-enoate

説明

Methyl tetradec-8-enoate is a monounsaturated fatty acid methyl ester (FAME) with a 14-carbon chain and a double bond at the 8th position. Structurally, it is characterized by the formula C₁₅H₂₈O₂, derived from tetradec-8-enoic acid esterified with methanol. This compound is part of a broader class of methyl esters studied for applications in biofuels, cosmetics, and organic synthesis .

特性

CAS番号 |

61012-45-1 |

|---|---|

分子式 |

C15H28O2 |

分子量 |

240.38 g/mol |

IUPAC名 |

methyl tetradec-8-enoate |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h7-8H,3-6,9-14H2,1-2H3 |

InChIキー |

SFZAMCGKHIDFDI-UHFFFAOYSA-N |

正規SMILES |

CCCCCC=CCCCCCCC(=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Methyl tetradec-8-enoate can be synthesized through the esterification of tetradecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. Common acid catalysts used in this process include sulfuric acid and p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of methyl tetradec-8-enoate often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for the large-scale production of the compound with high purity and yield .

化学反応の分析

Hydrogenation

The double bond at the 8th position undergoes catalytic hydrogenation to yield saturated methyl tetradecanoate.

Reagents/Conditions :

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel

-

Conditions :

(1–3 atm), 25–80°C, 2–6 hours

Products :

| Reaction Type | Product | Selectivity |

|---|---|---|

| Full hydrogenation | Methyl tetradecanoate | >98% |

Oxidation

The double bond is susceptible to oxidation, forming epoxides or diols depending on reagents.

Reagents/Conditions :

-

Epoxidation :

/acetic acid, 0–25°C, 1–3 hours -

Dihydroxylation :

/N-methylmorpholine N-oxide (NMO), 0°C, 12 hours

Product Distribution :

| Oxidizing Agent | Major Product | Yield (%) |

|---|---|---|

| /acetic acid | Methyl 8,9-epoxytetradecanoate | 75–85 |

| /NMO | Methyl 8,9-dihydroxytetradecanoate | 60–70 |

Olefin Metathesis

Cross-metathesis (CM) with terminal alkenes produces elongated or functionalized esters.

Example Reaction :

Catalytic Systems :

| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Grubbs 2nd gen | Toluene | 50 | 91 | 65 |

| Hoveyda–Grubbs | Ethanol | 50 | 96 | 72 |

Key Products :

-

CM with dec-1-ene : Methyl (E)-2-hydroxydodec-3-enoate (63% yield)

-

CM with tetradec-1-ene : Methyl (E)-2-hydroxyhexadec-3-enoate (63% yield)

Hydrolysis and Transesterification

The ester group undergoes hydrolysis or transesterification under acidic/basic conditions.

Conditions :

Reaction Outcomes :

| Condition | Product | Yield (%) |

|---|---|---|

| Acidic hydrolysis | Tetradec-8-enoic acid | 70–80 |

| Basic transesterification | Glycerol ester derivatives | 85–90 |

Radical Addition Reactions

The double bond participates in radical-mediated additions, such as thiol-ene reactions.

Example :

Conditions :

科学的研究の応用

Methyl tetradec-8-enoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable emulsions.

Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.

作用機序

The mechanism of action of methyl tetradec-8-enoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release tetradecenoic acid and methanol. The released acid can then participate in various metabolic pathways, influencing cellular processes .

類似化合物との比較

Research Findings

- Chromatographic Behavior : Gas chromatography (GC) analysis () shows that unsaturated esters (e.g., methyl communic acid esters) elute earlier than saturated analogs due to reduced molecular weight and polarity .

- Synthetic Utility: Alkyne-containing esters like methyl tetradec-2-ynoate are valued in organic synthesis for their reactivity in cycloaddition reactions .

- Biofuel Performance : Unsaturated FAMEs generally exhibit lower cloud points than saturated analogs, improving cold-flow properties in biodiesel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。